![molecular formula C20H23NO2 B2737770 2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide CAS No. 1396885-10-1](/img/structure/B2737770.png)
2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide is a chemical compound that belongs to the class of acetamides. This compound is also known as BPN14770 and has shown promising results in scientific research applications.
Wirkmechanismus
BPN14770 works by inhibiting the activity of PDE4D, which results in increased cAMP levels in the brain. cAMP is a signaling molecule that plays a crucial role in the regulation of various cellular processes, including memory and learning. By increasing cAMP levels, BPN14770 enhances the signaling pathways involved in memory and learning, leading to improved cognitive function.
Biochemical and Physiological Effects:
BPN14770 has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It also has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. BPN14770 has been found to be well-tolerated and has a favorable pharmacokinetic profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BPN14770 is that it is a selective inhibitor of PDE4D, which reduces the risk of off-target effects. It has also been found to be well-tolerated and has a favorable pharmacokinetic profile. However, one of the limitations of BPN14770 is that it has only been tested in animal models, and further studies are needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the research and development of BPN14770. One direction is to further investigate its efficacy and safety in humans. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BPN14770 may have applications in the treatment of other cognitive disorders such as schizophrenia and depression. Further studies are needed to fully understand the potential of BPN14770 in these areas.
Conclusion:
In conclusion, BPN14770 is a promising compound that has shown potential in scientific research applications. It is a selective inhibitor of PDE4D and has been found to improve cognitive function and memory in animal models. It also has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. While further studies are needed to determine its efficacy and safety in humans, BPN14770 represents a promising candidate for further development.
Synthesemethoden
The synthesis of BPN14770 involves the reaction of 4-bromo-1-biphenyl with N-(3-cyclopropyl-3-hydroxypropyl)acetamide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields BPN14770 as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
BPN14770 has shown promising results in scientific research applications. It has been found to be a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), which is an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. BPN14770 has been shown to increase cAMP levels in the brain, which leads to improved cognitive function and memory in animal models. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(18-10-11-18)12-13-21-20(23)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19,22H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTSMYKAEQOSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

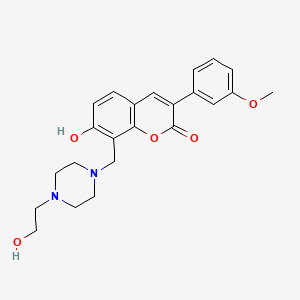
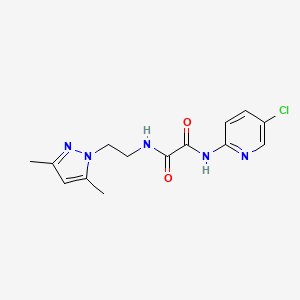

![2-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2737694.png)
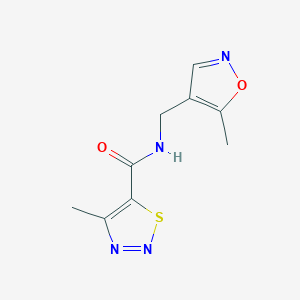
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2737696.png)
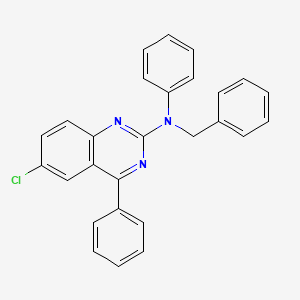
![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B2737702.png)
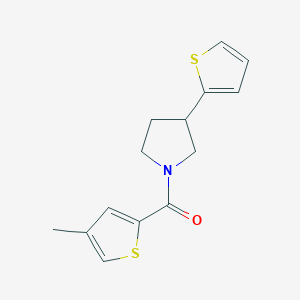

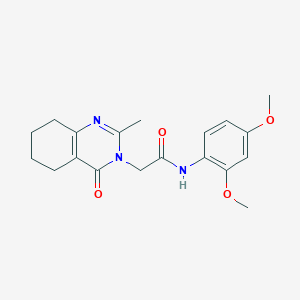

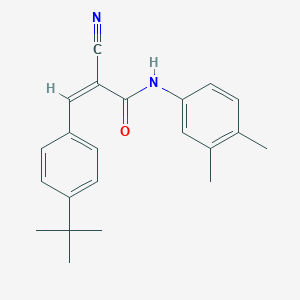
![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2737710.png)